2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone
Overview
Description
2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, also known as 2-Chloro-2’-hydroxy-3’-methylacetophenone, is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methyl group and a hydroxyl group, and an ethanone group substituted with a chlorine atom . The SMILES string representation is O=C(CCl)C(C=C1)=CC©=C1O .Scientific Research Applications
Compound Identification and Derivation
- The chloroform extract of Lamprothamnus zanguebaricus yielded ethanones closely related to 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, demonstrating the presence of such compounds in natural sources (Khan, Rutaihwa, & Mhehe, 2003).
Biological and Chemical Studies
- Ethanones like this compound have been synthesized and evaluated for their ability to inhibit platelet aggregation, suggesting potential therapeutic applications (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
- Molecular docking and ADMET studies of a similar compound, Ethanone 1-(2-hydroxy-5-methyl phenyl), highlighted its binding efficacy with proteins in Staphylococcus aureus, pointing towards antimicrobial properties (SRI SATYA, S. B. V., & Aiswariya, 2022).
Synthesis and Characterization
- Synthesis and characterization of various ethanone derivatives, including those structurally similar to this compound, have been conducted, revealing potential for diverse chemical applications (Sherekar, Padole, & Kakade, 2022).
Application in Probe Development
- Derivatives of 1-(2-Hydroxyphenyl)ethanone, closely related to the target compound, have been used in the development of a naked-eye fluorescent on-off probe with high selectivity for H2S, indicating its potential in biosensing applications (Fang, Jiang, Sun, & Li, 2019).
Crystal Structure Analysis
- A study on the crystal structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)ethanone, provides insights into the molecular structure and interactions, which can be useful in understanding similar compounds like this compound (Majumdar, 2016).
properties
IUPAC Name |
2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-2-4-7(9(6)12)8(11)5-10/h2-4,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEGRRITIJHDKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504463 | |
Record name | 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75717-51-0 | |
Record name | 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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